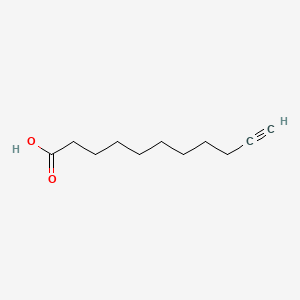
10-Undecynoic acid
Cat. No. B1208590
Key on ui cas rn:
2777-65-3
M. Wt: 182.26 g/mol
InChI Key: OAOUTNMJEFWJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08993479B2
Procedure details


Glassware used for surface modification was cleaned with organic solvents and etched overnight in basic detergent solution. Prior to use, it was rinsed with ultrapure water and dried at 120° C. 1-Hexadecene (98%, Sigma-Aldrich) was purified by column chromatography and vacuum distillation. 1-Hexadecyne was obtained by reacting 1-bromotetradecane with lithium acetylide ethylenediamine complex in dimethylsulfoxide. 11-Fluoroundec-1-ene was synthesized as described elsewhere.14 2,2,2-Trifluoroethyl undec-10-ynoate and 2,2,2-trifluoroethyl undec-10-enoate were synthesized by esterification of 10-undecynoic acid, respectively 10-undecenoic acid, with 2,2,2-trifluoroethanol using N,N′-dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst. Solvents used were either of analytical grade or distilled prior to use.

Name
2,2,2-Trifluoroethyl undec-10-ynoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
2,2,2-trifluoroethyl undec-10-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three







Name
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]CCC.C(OCC(F)(F)[F:31])(=O)CCCCCCCCC#C.C(OCC(F)(F)F)(=O)CCCCCCCCC=C.C(O)(=O)CCCCCCCCC#C.C(O)(=O)CCCCCCCCC=C.FC(F)(F)CO.C1(N=C=NC2CCCCC2)CCCCC1>CS(C)=O.CN(C)C1C=CN=CC=1>[F:31][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCCCCCCCC
|
Step Two
|
Name
|
2,2,2-Trifluoroethyl undec-10-ynoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC#C)(=O)OCC(F)(F)F
|
Step Three
|
Name
|
2,2,2-trifluoroethyl undec-10-enoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC=C)(=O)OCC(F)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC#C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC=C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(CO)(F)F
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FCCCCCCCCCC=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
